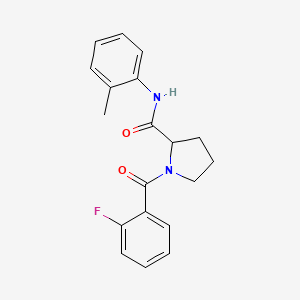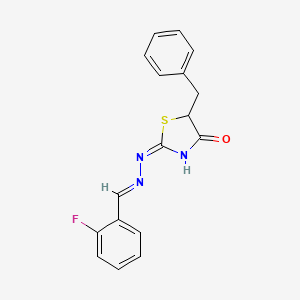
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide is a chemical compound that belongs to the class of proline derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide involves the inhibition of DPP-4. DPP-4 is responsible for the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. Inhibition of DPP-4 by 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide results in increased levels of incretin hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide have been studied extensively. Animal studies have shown that the compound is able to improve glucose tolerance and increase insulin secretion. In addition, the compound has been shown to reduce inflammation and oxidative stress in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its selectivity for DPP-4. This allows for specific inhibition of the enzyme without affecting other enzymes or pathways. However, one limitation of the compound is its relatively low potency compared to other DPP-4 inhibitors. This may limit its usefulness in certain experiments or applications.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in scientific research. One area of interest is the potential use of the compound in the treatment of type 2 diabetes. Clinical trials are currently underway to investigate the efficacy and safety of DPP-4 inhibitors in the treatment of diabetes. In addition, the compound may have potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Further research is needed to fully understand the potential of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in these areas.
Synthesemethoden
The synthesis of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide involves the reaction of 2-methylphenylprolinol with 2-fluorobenzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide has been used extensively in scientific research due to its potential as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. The inhibition of DPP-4 by 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to increase insulin secretion and improve glucose tolerance in animal studies.
Eigenschaften
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-2-5-10-16(13)21-18(23)17-11-6-12-22(17)19(24)14-8-3-4-9-15(14)20/h2-5,7-10,17H,6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNGWBHOTGXGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(2-methylphenyl)prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)
![7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139754.png)

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(1-pyrrolidinyl)butyl]amine](/img/structure/B6139773.png)
![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6139789.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139796.png)

![methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6139811.png)



![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)
![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)